molecular formula C17H14N4O B11004810 N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-6-carboxamide

N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-6-carboxamide

Cat. No.: B11004810
M. Wt: 290.32 g/mol
InChI Key: LPGRALLDVXFKRG-UHFFFAOYSA-N
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Description

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-6-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-6-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Amide Bond Formation: The final step involves coupling the benzodiazole and indole moieties through an amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid.

Uniqueness

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-6-CARBOXAMIDE is unique due to its specific combination of benzodiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C17H14N4O/c1-10-19-14-5-4-13(9-16(14)20-10)21-17(22)12-3-2-11-6-7-18-15(11)8-12/h2-9,18H,1H3,(H,19,20)(H,21,22)

InChI Key

LPGRALLDVXFKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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